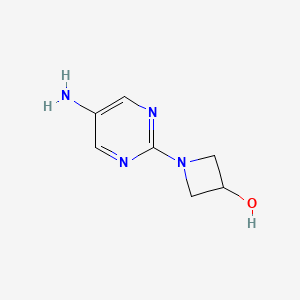

1-(5-Aminopyrimidin-2-yl)azetidin-3-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol involves various organic chemistry reactions. Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, are known to be involved in the synthesis process . There are numerous methods for the synthesis of pyrimidines .Molecular Structure Analysis

The molecular structure of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol consists of a pyrimidine ring attached to an azetidine ring. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol are complex and involve various steps . The reactions involve the use of various reagents and catalysts, and the process is carefully controlled to ensure the correct product is formed .Wissenschaftliche Forschungsanwendungen

-

Anti-inflammatory Activities of Pyrimidines

- Field : Medicinal Chemistry

- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory .

- Methods : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Biological Potential of Indole Derivatives

- Field : Pharmaceutical Sciences

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- Methods : The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Synthetic Strategies of Spiro-Azetidin-2-One Derivatives

- Field : Organic Chemistry

- Application : Spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

- Methods : Many synthetic methodologies have been established for the construction of spirocyclic compounds .

- Results : The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics. Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

-

Pharmacological Activity of Azetidinone Models

- Field : Pharmacology

- Application : Azetidin-2-ones are a colorless, hydrolytically vulnerable solid. They have been subjected to x-ray crystallographic examinations .

- Methods : Azetidin-2-ones have been used as versatile building blocks for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .

- Results : Over the years, β-lactams have also emerged as versatile building blocks for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .

-

Synthetic Strategies of Spiro-Azetidin-2-One Derivatives

- Field : Organic Chemistry

- Application : Spiro-azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

- Methods : Many synthetic methodologies have been established for the construction of spirocyclic compounds .

- Results : The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics. Further exploitation of the β-lactam ring has yielded biologically active new chemical entities exhibiting a variety of activities .

-

Pharmacological Activity of Azetidinone Models

- Field : Pharmacology

- Application : Azetidin-2-ones are a colorless, hydrolytically vulnerable solid. They have been subjected to x-ray crystallographic examinations .

- Methods : Azetidin-2-ones have been used as versatile building blocks for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .

- Results : Over the years, β-lactams have also emerged as versatile building blocks for the synthesis of amino acids, alkaloids and toxoids with potential biological properties .

Zukünftige Richtungen

The future directions in the research and development of compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, which include 1-(5-Aminopyrimidin-2-yl)azetidin-3-ol, involve the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer and, finally, anti-inflammatory and hormonal drugs .

Eigenschaften

IUPAC Name |

1-(5-aminopyrimidin-2-yl)azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-1-9-7(10-2-5)11-3-6(12)4-11/h1-2,6,12H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHAJWYGFANPSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Aminopyrimidin-2-yl)azetidin-3-ol | |

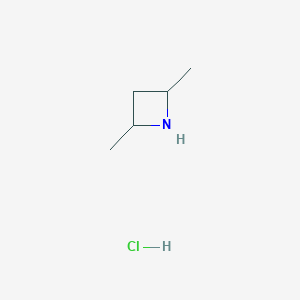

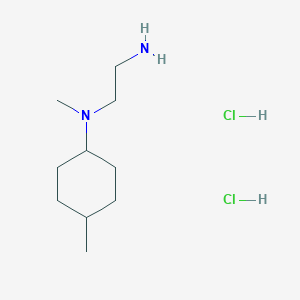

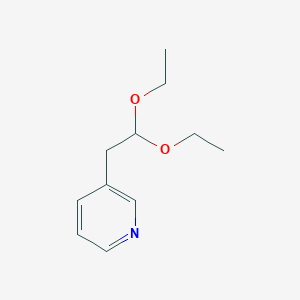

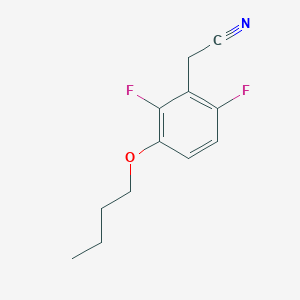

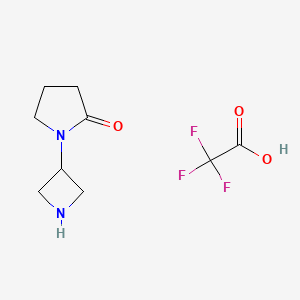

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-2-[(2-bromophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B1383319.png)

![2-[(2-aminoethyl)(methyl)amino]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383338.png)